molecular formula C27H34F2O7 B12411490 Difluprednate-d3

Difluprednate-d3

Cat. No.: B12411490
M. Wt: 511.6 g/mol
InChI Key: WYQPLTPSGFELIB-GOQURPOVSA-N
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Description

Difluprednate-d3 is a deuterated form of difluprednate, a synthetic corticosteroid used primarily for its anti-inflammatory properties. It is commonly used in ophthalmology to treat inflammation and pain associated with ocular surgery and other inflammatory eye conditions . The deuterated version, this compound, contains deuterium atoms, which can enhance the compound’s stability and metabolic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of difluprednate involves multiple steps, starting from prednisolone acetate. The process includes enolization esterification, 6-electrophilic fluorination, 9,11 elimination, bromine hydroxylation, epoxidation, and hydrolysis . The final product is obtained through 9,11 epoxyfluoro ring opening .

Industrial Production Methods: Industrial production of difluprednate follows similar synthetic routes but is optimized for large-scale production. The process is designed to be green and environmentally friendly, with mild reaction conditions and high product yield .

Chemical Reactions Analysis

Types of Reactions: Difluprednate-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often involve reagents like bromine and chlorine.

Major Products: The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound .

Scientific Research Applications

Difluprednate-d3 has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

    Prednisolone: A corticosteroid with similar anti-inflammatory properties but different metabolic stability.

    Dexamethasone: Another corticosteroid used for its potent anti-inflammatory effects.

    Fluorometholone: A corticosteroid with a similar mechanism of action but different potency and side effects.

Uniqueness: Difluprednate-d3 is unique due to its deuterated structure, which enhances its metabolic stability and reduces the rate of degradation. This results in a longer duration of action and potentially fewer side effects compared to non-deuterated corticosteroids .

Properties

Molecular Formula

C27H34F2O7

Molecular Weight

511.6 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 4,4,4-trideuteriobutanoate

InChI

InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18-,20-,21-,24-,25-,26-,27-/m0/s1/i1D3

InChI Key

WYQPLTPSGFELIB-GOQURPOVSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C

Origin of Product

United States

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